Cas no 2171940-68-2 (1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide)
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
- EN300-1594242
- 2171940-68-2
-
- Inchi: 1S/C10H18N4O3/c1-7(15)3-5-14-8(4-6-17-2)9(10(11)16)12-13-14/h7,15H,3-6H2,1-2H3,(H2,11,16)
- InChI Key: PWNGZBRLDAZARQ-UHFFFAOYSA-N
- SMILES: OC(C)CCN1C(=C(C(N)=O)N=N1)CCOC
Computed Properties
- Exact Mass: 242.13789045g/mol
- Monoisotopic Mass: 242.13789045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 103Ų
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1594242-0.05g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 0.05g |
$1912.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-0.1g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 0.1g |
$2002.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-0.25g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 0.25g |
$2093.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-0.5g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 0.5g |
$2185.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-1.0g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 1g |
$2276.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-2.5g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 2.5g |
$4458.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-5.0g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 5g |
$6597.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-10.0g |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 10g |
$9781.0 | 2023-06-04 | ||
| Enamine | EN300-1594242-50mg |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 50mg |
$1912.0 | 2023-09-23 | ||
| Enamine | EN300-1594242-100mg |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2171940-68-2 | 100mg |
$2002.0 | 2023-09-23 |
1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
Recent Advances in the Study of 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 2171940-68-2)
The compound 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 2171940-68-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the efficient synthesis of 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely utilized click chemistry approach. The compound's structural motif, featuring a triazole ring linked to a carboxamide group, has been shown to enhance its binding affinity to specific biological targets, particularly in the context of enzyme inhibition.
In vitro and in vivo investigations have demonstrated that this compound exhibits promising activity as a modulator of key signaling pathways involved in inflammation and cancer progression. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported that 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide acts as a selective inhibitor of PI3Kδ, a kinase implicated in autoimmune disorders and hematologic malignancies. The compound's ability to penetrate cell membranes and achieve therapeutic concentrations in target tissues has been validated through pharmacokinetic studies.
Further research has explored the structure-activity relationship (SAR) of this compound, revealing that modifications to the hydroxybutyl and methoxyethyl substituents can significantly influence its potency and selectivity. Computational modeling studies have provided insights into the molecular interactions between the compound and its biological targets, facilitating the design of optimized derivatives with improved pharmacological properties.
Ongoing clinical trials are investigating the therapeutic potential of 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide in various disease contexts, including rheumatoid arthritis and B-cell malignancies. Preliminary results suggest favorable safety profiles and encouraging efficacy signals, positioning this compound as a promising candidate for further development.
In conclusion, the growing body of research on 1-(3-hydroxybutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide underscores its potential as a versatile scaffold for drug discovery. Future studies should focus on elucidating its mechanisms of action in greater detail and exploring its applications in combination therapies. The compound's unique chemical properties and biological activities make it a valuable subject of ongoing investigation in the chemical biology and pharmaceutical research communities.
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